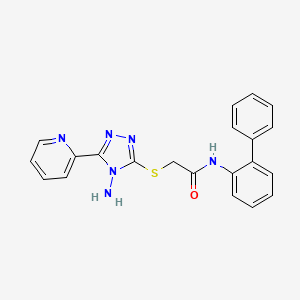

2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide

Description

This compound belongs to the class of 1,2,4-triazole-3-thione derivatives, characterized by a triazole core substituted with an amino group at position 4, a 2-pyridyl group at position 5, and a thioether-linked acetamide moiety attached to a 2-phenylphenyl group. Its structure facilitates diverse pharmacological interactions, particularly in anti-inflammatory and enzyme inhibition contexts .

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6OS/c22-27-20(18-12-6-7-13-23-18)25-26-21(27)29-14-19(28)24-17-11-5-4-10-16(17)15-8-2-1-3-9-15/h1-13H,14,22H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRKQGALJRLGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NN=C(N3N)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, triazole precursors, and phenylacetamide. Common synthetic routes may involve:

Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.

Thioether formation:

Amidation: The final step often involves coupling the triazole-thioether intermediate with phenylacetamide using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole ring, followed by functionalization. Key steps include:

Step 1: Formation of the 1,2,4-Triazole Core

-

Hydrazide Cyclization : Acid hydrazides (e.g., benzohydrazide) react with phenylisothiocyanate to form thiosemicarbazides, which cyclize under alkaline conditions to yield 1,2,4-triazole-3-thiones (see , Scheme 1).

-

Example Reaction :

Step 2: Sulfur-Alkylation

-

The triazole-thione undergoes alkylation with halogenated acetamides to introduce the thioether (-S-) linkage. For example:

Step 3: Functionalization of the Pyridyl Group

-

The 2-pyridyl substituent is introduced via nucleophilic substitution or coupling reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a viable method for appending heteroaromatic groups ( , Scheme 2).

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

Metal-Catalyzed Transformations

-

The pyridyl-triazole moiety acts as a ligand in Cu-catalyzed reactions, such as cross-couplings or oxidations ( ).

-

Example :

Enzyme Inhibition

-

Molecular docking studies suggest that the triazole-acetamide scaffold binds to cyclin-dependent kinase 2 (CDK2) via hydrogen bonding and hydrophobic interactions ( ).

| Compound | IC (μM) | Target Enzyme |

|---|---|---|

| Triazole-acetamide derivatives | 0.31–4.98 | CDK2 ( ) |

Oxidative Cyclization

-

I-mediated oxidative cyclization of trifluoroacetimidohydrazides generates trifluoromethyl-triazoles ( ).

-

Reaction :

Degradation and Stability

-

Photodegradation : The thioether group is susceptible to UV-induced cleavage.

-

Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis ().

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the 1,2,4-triazole ring in this compound suggests potential efficacy against a range of bacteria and fungi. For instance, derivatives of triazoles have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

Research indicates that triazole-based compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific structure of this compound may enhance its ability to interact with cellular targets involved in cancer proliferation. Preliminary studies have suggested that similar compounds can inhibit tumor growth in various cancer models .

Inhibitory Effects on Enzymes

The compound's structure suggests potential as an enzyme inhibitor. Triazole derivatives are known to inhibit enzymes like urease and carbonic anhydrase. These enzymes are critical in various biological processes, and their inhibition can lead to therapeutic effects in conditions such as peptic ulcers or glaucoma .

Fungicides

Due to their antifungal properties, triazole derivatives are widely used in agriculture as fungicides. The compound's ability to disrupt fungal cell membranes or inhibit fungal growth pathways makes it a candidate for developing new agricultural fungicides that are less toxic to plants and humans compared to traditional chemicals.

Plant Growth Regulators

There is emerging evidence that certain triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, potentially leading to enhanced crop yields under stress conditions .

Case Studies

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include kinases, proteases, or other critical proteins in biological pathways.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

- Anti-Inflammatory Lead : The target compound’s structural similarity to AS111 and predicted COX-2 interactions position it as a promising anti-inflammatory candidate. Further in vivo validation is required .

- Dual-Activity Potential: Structural analogs (e.g., ’s AChE inhibitors) suggest that minor modifications could diversify therapeutic applications, such as targeting neurodegenerative diseases .

Biological Activity

Molecular Formula and Weight

- Molecular Formula : C18H18N4S

- Molecular Weight : 342.43 g/mol

Structural Characteristics

This compound features a triazole ring connected to a phenylacetamide moiety, which is known for contributing to its biological activity. The presence of the pyridyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide possess activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. The compound under discussion has been shown to inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that related triazole compounds effectively inhibited the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways.

Enzyme Inhibition

The biological activity of this compound may also involve the inhibition of specific enzymes. Triazoles are known to interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For instance, inhibition of phosphoinositide-dependent kinase 1 (PDK1) has been suggested as a pathway through which similar compounds exert their effects on cancer cells.

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various triazole derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that this compound induced significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspases and subsequent apoptosis. Further research is warranted to explore its efficacy in vivo and its potential for development into a therapeutic agent.

Data Table: Biological Activities Overview

Q & A

Basic: What synthetic methodologies are established for preparing 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide?

The synthesis involves alkylation of 1,2,4-triazole-3-thione derivatives with α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to introduce pyrolium fragments at the 4th position of the triazole ring. Key steps include optimizing reaction conditions (e.g., solvent selection, temperature) to ensure regioselective alkylation and purification via column chromatography .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural confirmation requires 1H NMR (to verify aromatic protons and substituent integration), IR spectroscopy (to identify thioether and amide functional groups), LC-MS (for molecular ion verification), and elemental analysis (to validate purity and stoichiometry). Cross-referencing spectral data with computational predictions (e.g., PubChem entries) enhances accuracy .

Advanced: How can computational tools like molecular docking predict the biological activity of this compound?

PASS program predicts activity spectra by comparing molecular descriptors to known bioactive compounds. Molecular docking (e.g., using AutoDock Vina) evaluates binding affinities to target proteins (e.g., inflammatory mediators). For example, docking into COX-2 active sites can rationalize anti-exudative activity observed in rat models .

Advanced: What experimental models are suitable for evaluating anti-exudative activity?

In vivo rat models of carrageenan-induced pleurisy or edema are standard. Administer the compound at 10–50 mg/kg doses intraperitoneally, then measure exudate volume, leukocyte migration, and cytokine levels (e.g., TNF-α). Compare results to reference drugs (e.g., indomethacin) for efficacy benchmarking .

Advanced: How do structural modifications of the triazole ring influence biological activity?

Substituents at the 5th position of the triazole (e.g., pyridyl vs. furyl groups) modulate electron density and steric effects, altering receptor binding. For instance, pyridyl groups enhance π-π stacking with hydrophobic enzyme pockets, increasing anti-exudative potency compared to furan derivatives. Quantitative SAR (QSAR) models can quantify these effects .

Advanced: What strategies optimize reaction conditions for scalable synthesis?

Use Design of Experiments (DoE) to screen variables (e.g., base strength, solvent polarity). For example, replacing KOH with milder bases (e.g., NaHCO₃) in DMF improves yield while reducing side reactions. Process intensification via flow chemistry may enhance scalability without compromising purity .

Advanced: How are physicochemical properties (e.g., solubility, logP) determined for this compound?

HPLC-UV quantifies solubility in buffers (pH 1.2–7.4). Shake-flask method measures logP (octanol-water partition coefficient) to assess lipophilicity. Correlate these properties with in vivo bioavailability; poor solubility may necessitate formulation with cyclodextrins or nanoemulsions .

Advanced: What analytical methods ensure batch-to-batch consistency in academic synthesis?

HPLC-PDA (photodiode array) detects impurities (>0.1% threshold). DSC/TGA analyzes thermal stability (decomposition >200°C indicates suitability for lyophilization). Chiral HPLC confirms enantiopurity if asymmetric synthesis is employed .

Advanced: How is anti-exudative activity mechanistically validated?

Combine ELISA (for prostaglandin E₂ inhibition) and Western blot (to assess COX-2 protein downregulation). Use siRNA knockdown of target genes (e.g., NF-κB) in cell cultures to confirm pathway-specific activity .

Advanced: What computational frameworks aid in reaction pathway discovery?

Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways. Machine learning (e.g., Random Forest regression) predicts optimal conditions from historical data. Platforms like ICReDD integrate these tools to accelerate discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.